1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione
Overview
Description
1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione is a useful research compound. Its molecular formula is C10H6ClF3O2 and its molecular weight is 250.6 g/mol. The purity is usually 95%.
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Scientific Research Applications
Antitumor Activity
A study evaluated the antitumor activity of various derivatives including 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-diones. One compound, in particular, demonstrated significant and broad-spectrum antitumor activity, showing potential against melanoma, colon, non-small lung, and breast cancer cell lines. This suggests the relevance of such compounds in cancer research and potential therapeutic applications (Al-Suwaidan et al., 2015).
Coordination Chemistry
The compound has been used in coordination chemistry. For example, a study involving potassium and a derivative of 1-(4-chlorophenyl)-4,4,4-trifluorobutane-1,3-dionate demonstrated the formation of layers parallel to a plane, indicating potential applications in materials science (Martins et al., 2013).
Synthesis of Pharmaceuticals
The synthesis of celecoxib, a pharmaceutical compound, involves the condensation of certain precursors including 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione. This highlights the compound's importance in the pharmaceutical manufacturing process (Zou, 2001).
Photopolymerization Monitoring
A derivative of 1-(9-ethylcarbazol-3-yl)-4,4,4-trifluorobutane-1,3-dione was evaluated as a fluorescent probe for real-time monitoring of cationic photopolymerization processes. This demonstrates the compound's utility in polymer science, particularly in coatings and other materials that undergo photopolymerization (Ortyl et al., 2014).
Synthesis of Perhalogenated Ketones and Alkenes
The synthesis of perhalogenated ketones and alkenes uses derivatives of 1-(aryl) 2-chloro-2,4,4,4-tetrafluorobutan-1,3-dione. This process is significant in organic synthesis, particularly for creating compounds with unique properties due to the presence of multiple halogens (Balaraman et al., 2016).
Properties
IUPAC Name |
1-(2-chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O2/c11-7-4-2-1-3-6(7)8(15)5-9(16)10(12,13)14/h1-4H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDOOWVILVJMIPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC(=O)C(F)(F)F)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578164 | |
Record name | 1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23975-60-2 | |
Record name | 1-(2-Chlorophenyl)-4,4,4-trifluorobutane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10578164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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